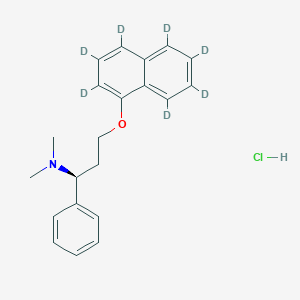

gallium;(Z)-4-oxopent-2-en-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gallium is a silvery-white low-melting point metal . It belongs to the less typical metals group, meaning when it loses its outermost electrons it will not have the electronic structure of inert gases . There is a volume expansion of 3.2% on solidification of the metal .

Synthesis Analysis

Gallium oxide (Ga2O3) materials can be fabricated via various methods or processes . For the large-scale synthesis of crystalline Ga2O3 by wet chemical methods, gallium oxyhydroxide (α-GaOOH) is a common precursor, from which different gallium oxide phases (α, β, γ, δ, and ε) could be obtained through heat treatment under certain temperatures to dehydrate α-GaOOH .

Molecular Structure Analysis

The structure of liquid gallium can be reproduced by the simplified model of the close-packed system of soft quasi-spheres . There are no stable crystalline domains as well as molecule-like Ga2 dimers typical for crystal phases of gallium .

Chemical Reactions Analysis

Metallic gallium dissolves slowly in dilute mineral acids but rapidly in aqua regia and concentrated sodium hydroxide . In its compounds, the valency is +3 . Its oxygen compounds resemble those of aluminum in that there are high- and low-temperature forms of Ga2O3 and two hydroxides, Ga(OH)3 and GaO·OH .

Physical And Chemical Properties Analysis

Gallium has a melting point of 29.78°C and a boiling point of 2,403°C . The density of gallium is 5.904 g/cm3 at 24.6°C and 6.095 g/cm3 at 29.8°C . Gallium oxide (Ga2O3) is emerging as a viable candidate for certain classes of power electronics due to its large bandgap, controllable doping, and the availability of large diameter, relatively inexpensive substrates .

Safety and Hazards

特性

IUPAC Name |

gallium;(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Ga/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFGAHKYVJPQNQ-LNKPDPKZSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Ga+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Ga+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7GaO2+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gallium;(Z)-4-oxopent-2-en-2-olate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate](/img/structure/B8118557.png)

![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)

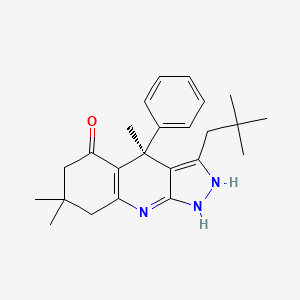

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)

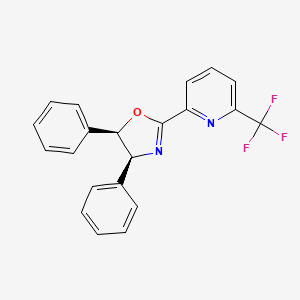

![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)

![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)

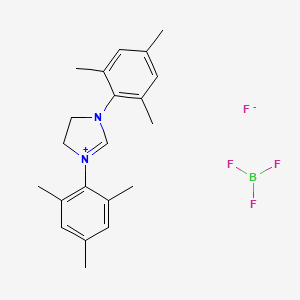

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)

![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)